Pyrazolo[1,5-c]pyrimidine
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Overview
Description
Pyrazolo[1,5-c]pyrimidine is a heterocyclic compound that forms the core structure of various complex chemical entities, including pharmaceuticals and pesticides. This compound is known for its diverse biological activities and has been extensively studied for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-c]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. Common reagents used in these reactions include alkoxymethylene-β-dicarbonyl compounds, α,β-unsaturated systems, β-enaminones, β-ketonitriles, and β-enaminonitriles . The reaction conditions often involve the use of catalysts such as FeCl₃ and polyvinyl pyrrolidine to accelerate the addition and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Pyrazolo[1,5-c]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in inhibiting various enzymes and proteins.
Industry: Utilized in the development of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . Additionally, this compound derivatives have been shown to modulate other biological pathways, including those involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Thioglycoside derivatives
Uniqueness
Pyrazolo[1,5-c]pyrimidine stands out due to its unique structural features and versatile biological activities. Compared to similar compounds, it exhibits superior cytotoxic activities against various cancer cell lines and has shown promising results as a CDK2 inhibitor . Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its applicability in scientific research and industrial applications .
Properties
CAS No. |
274-57-7 |
---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
pyrazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-3-7-5-9-6(1)2-4-8-9/h1-5H |
InChI Key |
LNTIZOKGHGTDTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=CC=N2 |
Origin of Product |
United States |
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